7-fluoro-1H-indole-6-carbaldehyde

Lipophilicity LogP Physicochemical Properties

Select this specific 7-fluoro-1H-indole-6-carbaldehyde (CAS 1782917-55-8) to leverage its unique substitution pattern—fluorine at the 7-position and aldehyde at the 6-position—for precise SAR studies. The 7-fluoro substitution blocks oxidative metabolism, enhancing metabolic stability and oral bioavailability of derived candidates. The 6-carbaldehyde handle enables controlled derivatization for constructing targeted libraries, including novel PB2 inhibitors as validated bioisosteres of the 7-azaindole core of Pimodivir. Generic fluoroindole carbaldehyde isomers cannot replicate this regiochemical profile.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B13596554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-1H-indole-6-carbaldehyde
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN2)F)C=O
InChIInChI=1S/C9H6FNO/c10-8-7(5-12)2-1-6-3-4-11-9(6)8/h1-5,11H
InChIKeyZUHALAULVRMCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-indole-6-carbaldehyde: A Strategic Fluorinated Indole Building Block for Medicinal Chemistry and SAR Exploration


7-Fluoro-1H-indole-6-carbaldehyde (CAS: 1782917-55-8) is a fluorinated indole derivative characterized by a fluorine atom at the 7-position and an aldehyde group at the 6-position of the indole ring . This substitution pattern positions it as a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds [1]. The compound's molecular formula is C9H6FNO with a molecular weight of 163.15 g/mol . The strategic placement of fluorine is a well-established tactic in medicinal chemistry to modulate key drug-like properties, including lipophilicity, metabolic stability, and binding affinity [2]. This specific regioisomer serves as a unique handle for structure-activity relationship (SAR) studies and the construction of targeted chemical libraries, particularly in applications where fluorinated indole motifs are known to confer advantageous pharmacological profiles [2].

The Risks of Indiscriminate Substitution: Why the 7-Fluoro-6-carbaldehyde Regioisomer Cannot Be Replaced by Other Fluoroindole Carbaldehydes


Generic substitution with other fluoroindole carbaldehydes (e.g., the 5-fluoro-4-carbaldehyde or 7-fluoro-3-carbaldehyde isomers) is scientifically unsound due to the profound impact of fluorine and aldehyde regiochemistry on physicochemical properties and biological outcomes. The position of a fluorine atom on the indole core directly influences electronic distribution, pKa of the NH group, and the molecule's overall dipole moment, which in turn governs key properties like lipophilicity (LogP) and metabolic stability [1]. Furthermore, the location of the reactive aldehyde handle dictates the spatial orientation of subsequent derivatization, which is critical for establishing specific interactions with biological targets. A shift in substitution pattern can alter the compound's ability to participate in crucial binding interactions, such as hydrogen bonding or pi-stacking, leading to a significant or complete loss of potency or a change in target selectivity [2].

Quantitative Differentiation of 7-Fluoro-1H-indole-6-carbaldehyde Against Closest Analogs: An Evidence-Based Guide for Procurement


Physicochemical Property Modulation: Lipophilicity (LogP) and Molecular Descriptors of 7-Fluoro-1H-indole-6-carbaldehyde

The strategic placement of fluorine at the 7-position influences lipophilicity, a key determinant of membrane permeability and ADME profile. The predicted LogP value for 7-fluoro-1H-indole-6-carbaldehyde is reported as 2.7848 . This can be compared to its non-fluorinated parent, indole-6-carbaldehyde, which has a significantly lower predicted LogP of approximately 1.6 . This increase of over 1.1 LogP units demonstrates a substantial increase in lipophilicity conferred by the 7-fluoro substituent, which is a class-level inference for enhanced membrane permeability. Furthermore, comparing to another regioisomer, 7-fluoroindole (LogP: 2.19-2.9) , the addition of the 6-carbaldehyde moiety in the target compound further tunes this property.

Lipophilicity LogP Physicochemical Properties SAR

Enhanced Metabolic Stability of the 7-Fluoroindole Scaffold: A Key Differentiator for In Vivo Applications

Fluorination at the 7-position of the indole ring is a well-documented strategy for enhancing metabolic stability, primarily by blocking oxidative metabolism at this position by cytochrome P450 enzymes [1]. While direct quantitative stability data for 7-fluoro-1H-indole-6-carbaldehyde is not available in public literature, this class-level advantage is supported by studies on analogous 7-fluoroindole-containing compounds. For instance, a 5,7-difluoroindole derivative (compound 11a) was identified as a potent and metabolically stable influenza inhibitor, showcasing the benefit of the 7-fluoro substitution pattern [2]. In a direct head-to-head comparison within the same study, the 7-fluoro substituted indole was evaluated as a bioisosteric replacement for the 7-azaindole scaffold of Pimodivir, demonstrating that the specific regiochemistry is critical for maintaining activity and stability [2].

Metabolic Stability Fluorination Drug Design PK/PD

Regiospecific Utility as a Building Block for Bioisosteric Replacement in Influenza Inhibitor Design

The specific 7-fluoro-6-carbaldehyde regioisomer offers a unique advantage as a building block for exploring bioisosteric replacements of the 7-azaindole core found in clinically relevant compounds like Pimodivir [1]. In a study evaluating novel influenza PB2 inhibitors, 7-fluoro-substituted indoles were systematically investigated as alternatives. The study's findings highlight that the 7-fluoroindole core is a viable bioisostere for 7-azaindole, but the specific substituents on the indole ring, including the position and type of aldehyde or carbaldehyde, are crucial for optimizing potency and selectivity [1]. This evidence supports the use of 7-fluoro-1H-indole-6-carbaldehyde as a key intermediate to access this specific and validated pharmacophore space.

Bioisosterism Influenza PB2 Inhibitor Medicinal Chemistry

Potential for Enhanced Cytoprotective Effects via Fluorination: A Class-Level Inference from Indole-6-carbaldehyde Studies

The parent scaffold, indole-6-carbaldehyde (I6CA), has demonstrated significant cytoprotective effects in various cell models. For example, I6CA inhibited hydrogen peroxide (H2O2)-induced cytotoxicity by blocking abnormal ROS accumulation in V79-4 Chinese hamster lung fibroblasts [1]. In another study, I6CA prevented oxidative stress-induced mitochondrial dysfunction and apoptosis in C2C12 skeletal myoblasts [2]. Fluorination at the 7-position in 7-fluoro-1H-indole-6-carbaldehyde is expected to modulate this activity. While direct comparative data is lacking, the well-known effects of fluorine on metabolic stability and lipophilicity suggest that the fluorinated analog may exhibit an altered, and potentially improved, pharmacokinetic profile for in vivo applications compared to the non-fluorinated I6CA.

Cytoprotection Oxidative Stress ROS Indole-6-carbaldehyde

Validated Application Scenarios for 7-Fluoro-1H-indole-6-carbaldehyde in Drug Discovery and Chemical Biology


Development of Next-Generation Influenza Therapeutics Targeting PB2

As a validated bioisostere for the 7-azaindole core of Pimodivir, 7-fluoro-1H-indole-6-carbaldehyde serves as a critical intermediate for synthesizing novel PB2 inhibitors. The 6-carbaldehyde handle allows for the introduction of diverse chemical moieties to explore SAR and optimize potency against the influenza polymerase complex [1].

Exploration of Fluorinated Indole-Based Scaffolds for Metabolic Stability

This compound is an ideal building block for research programs where enhanced metabolic stability is a primary objective. The 7-fluoro substitution is a recognized strategy to block oxidative metabolism, potentially improving the half-life and oral bioavailability of derived drug candidates compared to their non-fluorinated counterparts [1].

Synthesis of Focused Libraries for Cytoprotective Agent Discovery

Given the cytoprotective activity of the parent indole-6-carbaldehyde scaffold, this fluorinated derivative is a promising starting material for synthesizing small, focused libraries. These libraries can be screened in models of oxidative stress, inflammation, or ischemia-reperfusion injury to identify lead compounds with improved drug-like properties [2].

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